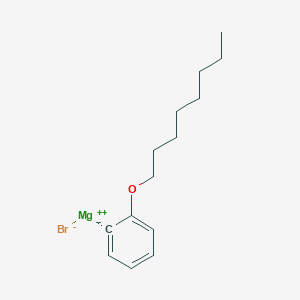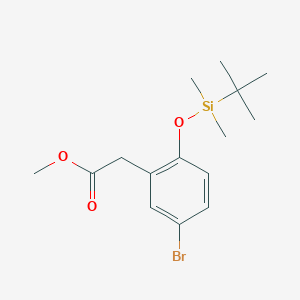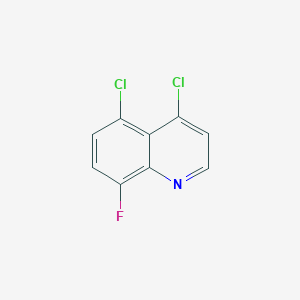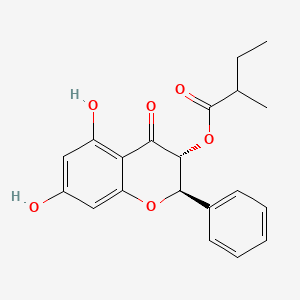
3-Ethynyl-3-(methoxymethyl)oxetane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethynyl-3-(methoxymethyl)oxetane is a chemical compound characterized by an oxetane ring substituted with ethynyl and methoxymethyl groups. Oxetanes are four-membered cyclic ethers known for their unique reactivity and stability, making them valuable in various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethynyl-3-(methoxymethyl)oxetane typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of a suitable epoxide or halohydrin precursor under basic conditions. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide in solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would focus on maximizing yield and purity while minimizing costs and environmental impact. This could include continuous flow processes and the use of more sustainable solvents and reagents .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Ethynyl-3-(methoxymethyl)oxetane can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The oxetane ring can be reduced to form open-chain alcohols.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of diols or alcohols.
Substitution: Formation of substituted oxetanes with various functional groups.
Wissenschaftliche Forschungsanwendungen
3-Ethynyl-3-(methoxymethyl)oxetane has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-Ethynyl-3-(methoxymethyl)oxetane involves its interaction with molecular targets through its functional groups. The ethynyl group can participate in π-π interactions and covalent bonding, while the oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological macromolecules, affecting various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
- 3-Ethyl-3-(hydroxymethyl)oxetane
- 3-Methyl-3-(hydroxymethyl)oxetane
- 3-Phenyl-3-(methoxymethyl)oxetane
Comparison: 3-Ethynyl-3-(methoxymethyl)oxetane is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for forming π-π interactions. This makes it different from other oxetane derivatives, which may lack such functionalities and therefore exhibit different chemical and biological properties .
Eigenschaften
Molekularformel |
C7H10O2 |
|---|---|
Molekulargewicht |
126.15 g/mol |
IUPAC-Name |
3-ethynyl-3-(methoxymethyl)oxetane |
InChI |
InChI=1S/C7H10O2/c1-3-7(4-8-2)5-9-6-7/h1H,4-6H2,2H3 |
InChI-Schlüssel |
MZHXSHMCDAZGNL-UHFFFAOYSA-N |
Kanonische SMILES |
COCC1(COC1)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![3-(2H3)methylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13449252.png)

